molecular formula C12H6Br4O2 B14206851 5-Bromo-2-(2,4,5-tribromophenoxy)phenol CAS No. 753012-27-0

5-Bromo-2-(2,4,5-tribromophenoxy)phenol

Cat. No.: B14206851
CAS No.: 753012-27-0
M. Wt: 501.79 g/mol
InChI Key: CQGQSKHTDGLAFS-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,4,5-tribromophenoxy)phenol is a brominated phenol compound with the molecular formula C12H5Br4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,4,5-tribromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a solvent like acetic acid and controlled temperature to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,4,5-tribromophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of debrominated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

5-Bromo-2-(2,4,5-tribromophenoxy)phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4,5-tribromophenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pentabromophenol: Another brominated phenol with similar properties but different bromination pattern.

    Tetrabromobisphenol A: A widely used brominated flame retardant with structural similarities.

    Polybrominated diphenyl ethers: A class of brominated compounds used as flame retardants.

Uniqueness

5-Bromo-2-(2,4,5-tribromophenoxy)phenol is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific substitution positions make it valuable for certain applications where other brominated compounds may not be as effective.

Properties

CAS No.

753012-27-0

Molecular Formula

C12H6Br4O2

Molecular Weight

501.79 g/mol

IUPAC Name

5-bromo-2-(2,4,5-tribromophenoxy)phenol

InChI

InChI=1S/C12H6Br4O2/c13-6-1-2-11(10(17)3-6)18-12-5-8(15)7(14)4-9(12)16/h1-5,17H

InChI Key

CQGQSKHTDGLAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)OC2=CC(=C(C=C2Br)Br)Br

Origin of Product

United States

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